molecular formula C23H15FN2O4S B12154418 1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-3-pyrrolin-2-one

1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-3-pyrrolin-2-one

Cat. No.: B12154418
M. Wt: 434.4 g/mol
InChI Key: PRRJUAPXNLMRCP-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core fused with a pyrrolin-2-one ring system. Key substituents include a 6-fluoro group on the benzothiazole, a 2-furylcarbonyl moiety at position 4, a 3-hydroxyl group, and a 4-methylphenyl group at position 5. The structural complexity of this compound suggests tailored electronic and steric properties, which may enhance target specificity and metabolic stability compared to simpler analogs.

Properties

Molecular Formula

C23H15FN2O4S

Molecular Weight

434.4 g/mol

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H15FN2O4S/c1-12-4-6-13(7-5-12)19-18(20(27)16-3-2-10-30-16)21(28)22(29)26(19)23-25-15-9-8-14(24)11-17(15)31-23/h2-11,19,28H,1H3

InChI Key

PRRJUAPXNLMRCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5

Origin of Product

United States

Biological Activity

1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-3-pyrrolin-2-one is a complex organic compound with the molecular formula C23H15FN2O5SC_{23}H_{15}FN_2O_5S and a molecular weight of 450.4 g/mol. This compound integrates various functional groups, including a benzothiazole moiety, a furan ring, and multiple substituents that suggest potential for diverse biological activities. Its unique structure positions it as a candidate for further research in medicinal chemistry, particularly for its anticancer and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the hydroxyl group allows for potential interactions with enzyme active sites, possibly inhibiting their activity.
  • Electrophilic Reactions : The fluorine atom in the benzothiazole ring enhances electrophilicity, which may facilitate interactions with nucleophilic sites in biological molecules.
  • Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, influencing binding affinities with biological targets.

Pharmacological Potential

Research indicates that compounds similar to 1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-3-pyrrolin-2-one exhibit significant biological activities:

  • Anticancer Activity : Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Properties : The structural features may confer antibacterial and antifungal activities, making it a candidate for developing new antibiotics.

Comparative Analysis

The following table summarizes key features of structurally similar compounds and their biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
5-(3-Chlorophenyl)-1-(6-fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-oneC22H12ClFN2O4SContains chlorophenyl groupExhibits antimicrobial activity
1-(6-Fluorobenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-oneC22H12F2N2O4SFeatures fluorophenyl substitutionPotential anticancer effects

Study on Anticancer Effects

In one study, derivatives of pyrrolinone were evaluated for their anticancer properties against various cancer cell lines. The results indicated that compounds featuring the benzothiazole moiety demonstrated significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Antimicrobial Activity Evaluation

Another research effort focused on assessing the antimicrobial efficacy of related compounds against common pathogens. The results highlighted that certain derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the structure could enhance efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Structural Variations

  • Benzothiazole-Pyrrolinone vs. Benzothiazole-Pyrazole: The compound in , 1-(6-fluorobenzo-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde, replaces the pyrrolin-2-one with a pyrazole ring.
  • Triazole vs.

Substituent Effects

  • 2-Furylcarbonyl vs. Thiophene-2-carbonyl :
    The target compound’s 2-furylcarbonyl group () is less electron-rich than the thiophene-2-carbonyl substituent in 1-(6-fluorobenzothiazol-2-yl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(thiophene-2-carbonyl)-5H-pyrrol-2-one. Thiophene’s sulfur atom may improve lipophilicity, while furan’s oxygen could enhance solubility in polar environments .
  • 4-Methylphenyl vs. 3-Hydroxyphenyl :
    The 4-methylphenyl group in the target compound increases hydrophobicity and steric bulk compared to the 3-hydroxyphenyl group in ’s analog. The hydroxyl group in the latter could improve binding affinity to hydrophilic targets but may reduce metabolic stability due to susceptibility to glucuronidation .

Fluorine Positioning and Impact

  • The 6-fluoro substitution on the benzothiazole ring (target compound) is conserved in ’s derivative. In contrast, fluorophenyl groups in ’s chromen-4-one derivative are positioned para to the core, altering electronic distribution .

Pharmacological Activity Trends

  • Benzothiazole derivatives consistently exhibit antitumor and antiviral activities. The target compound’s pyrrolin-2-one core may synergize with the 6-fluoro group to enhance topoisomerase inhibition, as seen in related benzothiazoles .
  • The 3-hydroxyl group in the target compound and ’s analog could confer antioxidant properties, reducing oxidative stress in therapeutic contexts .

Structural and Crystallographic Insights

  • Dihedral Angles and Planarity :
    In , the benzothiazole-pyrazole derivative exhibits dihedral angles of 6.41–34.02° between the benzothiazole and phenyl rings, indicating moderate planarity. The target compound’s pyrrolin-2-one system likely adopts a similar conformation, but its fused structure may enforce greater rigidity, reducing rotational freedom .
  • Intermolecular Interactions: Weak π–π interactions and C–H···π bonds stabilize the crystal lattice in benzothiazole derivatives (). The 2-furylcarbonyl group in the target compound may participate in similar non-covalent interactions, influencing packing efficiency and solubility .

Comparative Data Table

Compound Name Core Structure Key Substituents Notable Properties Reference
Target Compound Benzothiazole-Pyrrolinone 6-Fluoro, 2-furylcarbonyl, 4-methylphenyl High rigidity, moderate solubility
1-(6-Fluorobenzothiazol-2-yl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(thiophene-2-carbonyl)-5H-pyrrol-2-one Benzothiazole-Pyrrolinone Thiophene-2-carbonyl, 3-hydroxyphenyl Enhanced lipophilicity, antioxidant
1-(6-Fluorobenzo-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde Benzothiazole-Pyrazole Phenyl, carbaldehyde Strong hydrogen-bonding potential
4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol} Benzothiazole-Triazole Bromophenyl, fluorophenyl High nitrogen content, planar

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